N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Antibacterial and Antifungal Research
- Pyrazole-4-carboxamide derivatives have been explored for their promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, showcasing their potential as novel antibacterial agents. Further, these compounds have demonstrated cytotoxic activity against mammalian cell lines at non-toxic concentrations, indicating their suitability for antimicrobial therapy with minimal side effects (Palkar et al., 2017).
Herbicidal Activity and Agricultural Applications
- Research on pyrazole-4-carboxamide derivatives has also identified compounds with significant herbicidal activity, offering new avenues for the development of agricultural chemicals. These compounds have shown effectiveness against various annual lowland weeds while exhibiting excellent crop safety, marking them as potential candidates for rice herbicide development (Ohno et al., 2004).
Exploration in Antifungal Leads Targeting Succinate Dehydrogenase
- The pyrazole-4-carboxamide scaffold has been identified as a key structure in the development of agricultural fungicides targeting succinate dehydrogenase (SDH), with novel derivatives displaying excellent antifungal effects. This suggests a potential research pathway for the development of fungicides based on structural optimization of this scaffold (Wang et al., 2020).
Synthetic Pathways and Chemical Characterization
- The synthesis and characterization of pyrazole and related derivatives, including their structural and spectral studies, form a critical foundation for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have shown to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
These interactions can alter the conformation and activity of the target enzymes .
Biochemical Pathways
Similarly, inhibition of lipoxygenase could disrupt the arachidonic acid pathway, affecting the production of inflammatory mediators .
Result of Action
Based on its potential targets, the compound could alter neural signal transmission and inflammatory responses .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a complex structure, which may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-16(11(2)20(3)19-10)17(22)18-9-13(21)12-4-5-14-15(8-12)24-7-6-23-14/h4-5,8,13,21H,6-7,9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOVZCWBNOVFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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